molecular formula C15H20O6 B2464105 6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one CAS No. 156281-15-1

6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one

Cat. No.: B2464105
CAS No.: 156281-15-1
M. Wt: 296.31 g/mol
InChI Key: WVJWALIKYTWYOP-LBPRGKRZSA-N
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Description

The closest compounds I found are “4-(2,3-Dihydroxy-3-methylbutoxy)furo(3,2-g)chromen-7-one” and “7-(2,3-Dihydroxy-3-methylbutoxy)-6-methoxy-2H-chromen-2-one”. These compounds have a molecular formula of C16H16O6 . They are part of the psoralens, a group of natural organic compounds .


Molecular Structure Analysis

The molecular weight of the similar compounds is 304.2946 . The IUPAC Standard InChI for these compounds is InChI=1S/C16H16O6/c1-16(2,19)13(17)8-21-15-9-3-4-14(18)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,17,19H,8H2,1-2H3 .


Physical and Chemical Properties Analysis

The similar compounds have a flash point of 283.0±30.1 °C and an index of refraction of 1.630 . They have 6 H bond acceptors and 2 H bond donors .

Scientific Research Applications

Compound Derivation and Properties

  • 6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one is a derivative of various natural compounds, often synthesized for research purposes. One study identified new derivatives from a mangrove endophytic fungus, Nigrospora sp., which included compounds with moderate antitumor and antimicrobial activity (Xia et al., 2011).

Antitumor and Antimicrobial Activities

  • Compounds structurally similar to this compound have demonstrated moderate antitumor and antimicrobial effects in various studies. For instance, specific benzofurans isolated from marine endophytic fungus and Persea obovatifolia showed cytotoxic activities against different cancer cell lines (Tsai et al., 1998).

Estrogen Receptor Affinity

  • Studies on arylobenzofurans from plants like Onobrychis ebenoides revealed that these compounds, similar in structure to the subject compound, have an affinity for the estrogen receptor, indicating potential for further research in hormone-related therapies (Halabalaki et al., 2000).

Cytotoxic Activity in Cancer Research

  • Benzofurans derived from Styrax perkinsiae seeds exhibited cytotoxic activity against breast cancer cell lines, suggesting the potential of such compounds, including this compound, in cancer research (Li et al., 2005).

Acetylcholinesterase Inhibition

  • Some benzofuran derivatives, such as those synthesized from 5-hydroxy-3-methyl-3H-benzofuran-2-one, have shown inhibitory activities against human acetylcholinesterase, an enzyme relevant in neurodegenerative diseases like Alzheimer's (Luo et al., 2005).

Properties

CAS No.

156281-15-1

Molecular Formula

C15H20O6

Molecular Weight

296.31 g/mol

IUPAC Name

6-[(2S)-2,3-dihydroxy-3-methylbutoxy]-4-methoxy-5-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H20O6/c1-8-11(20-7-12(16)15(2,3)18)5-9-10(13(8)19-4)6-21-14(9)17/h5,12,16,18H,6-7H2,1-4H3/t12-/m0/s1

InChI Key

WVJWALIKYTWYOP-LBPRGKRZSA-N

Isomeric SMILES

CC1=C(C=C2C(=C1OC)COC2=O)OC[C@@H](C(C)(C)O)O

SMILES

CC1=C(C=C2C(=C1OC)COC2=O)OCC(C(C)(C)O)O

Canonical SMILES

CC1=C(C=C2C(=C1OC)COC2=O)OCC(C(C)(C)O)O

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one
Reactant of Route 2
6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one
Reactant of Route 3
Reactant of Route 3
6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one
Reactant of Route 4
6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one
Reactant of Route 5
6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one
Reactant of Route 6
Reactant of Route 6
6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one

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